(2S,3R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(1H-indol-3-yl)butanoic acid
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Overview
Description
(2S,3R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(1H-indol-3-yl)butanoic acid is a complex organic compound that features a fluorenylmethoxycarbonyl (Fmoc) protecting group and an indole moiety. This compound is often used in peptide synthesis due to its ability to protect amino groups during the synthesis process.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(1H-indol-3-yl)butanoic acid typically involves the following steps:
Fmoc Protection: The amino group of the starting material is protected using the Fmoc group. This is usually achieved by reacting the amino compound with Fmoc-Cl in the presence of a base such as triethylamine.
Indole Introduction: The indole moiety is introduced through a coupling reaction, often using a reagent like indole-3-acetic acid.
Final Assembly: The protected amino acid is then coupled with the indole derivative under peptide coupling conditions, typically using reagents like HBTU (O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate) and DIPEA (N,N-diisopropylethylamine).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of starting materials are reacted in industrial reactors.
Purification: The product is purified using techniques such as crystallization or chromatography.
Quality Control: The final product undergoes rigorous quality control to ensure purity and consistency.
Chemical Reactions Analysis
Types of Reactions
(2S,3R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(1H-indol-3-yl)butanoic acid can undergo various chemical reactions, including:
Deprotection: The Fmoc group can be removed using a base like piperidine, revealing the free amino group.
Coupling Reactions: The compound can participate in peptide coupling reactions to form longer peptide chains.
Oxidation and Reduction: The indole moiety can undergo oxidation and reduction reactions, although these are less common in peptide synthesis.
Common Reagents and Conditions
Deprotection: Piperidine in DMF (dimethylformamide).
Coupling: HBTU and DIPEA in DMF.
Oxidation: Oxidizing agents like DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone).
Reduction: Reducing agents like sodium borohydride.
Major Products
Deprotected Amino Acid: Removal of the Fmoc group yields the free amino acid.
Peptide Chains: Coupling reactions result in the formation of peptide chains.
Scientific Research Applications
(2S,3R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(1H-indol-3-yl)butanoic acid is widely used in scientific research, particularly in:
Peptide Synthesis: As a protected amino acid, it is a crucial building block in the synthesis of peptides and proteins.
Medicinal Chemistry: It is used in the development of peptide-based drugs and therapeutic agents.
Biological Studies: Researchers use this compound to study protein-protein interactions and enzyme mechanisms.
Industrial Applications: It is employed in the production of synthetic peptides for various industrial applications.
Mechanism of Action
The mechanism of action of (2S,3R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(1H-indol-3-yl)butanoic acid primarily involves its role as a protected amino acid in peptide synthesis. The Fmoc group protects the amino group during the synthesis process, preventing unwanted side reactions. Upon deprotection, the free amino group can participate in peptide bond formation, allowing for the assembly of peptide chains.
Comparison with Similar Compounds
Similar Compounds
(2S,3R)-2-(tert-Butoxycarbonylamino)-3-(1H-indol-3-yl)propanoic acid: Similar structure but with a tert-butoxycarbonyl (Boc) protecting group instead of Fmoc.
(2S,3R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(1H-indol-3-yl)propanoic acid: Similar structure but with a different side chain length.
Uniqueness
Fmoc Protecting Group: The presence of the Fmoc group makes it particularly suitable for solid-phase peptide synthesis.
Indole Moiety: The indole group adds unique chemical properties, making it useful in various biological and medicinal applications.
Properties
Molecular Formula |
C27H24N2O4 |
---|---|
Molecular Weight |
440.5 g/mol |
IUPAC Name |
(2S,3R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(1H-indol-3-yl)butanoic acid |
InChI |
InChI=1S/C27H24N2O4/c1-16(22-14-28-24-13-7-6-12-21(22)24)25(26(30)31)29-27(32)33-15-23-19-10-4-2-8-17(19)18-9-3-5-11-20(18)23/h2-14,16,23,25,28H,15H2,1H3,(H,29,32)(H,30,31)/t16-,25+/m1/s1 |
InChI Key |
BQNWBFVRNYOVCO-CPJLOUKISA-N |
Isomeric SMILES |
C[C@H](C1=CNC2=CC=CC=C21)[C@@H](C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
Canonical SMILES |
CC(C1=CNC2=CC=CC=C21)C(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
Origin of Product |
United States |
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